4-Methylumbelliferone-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

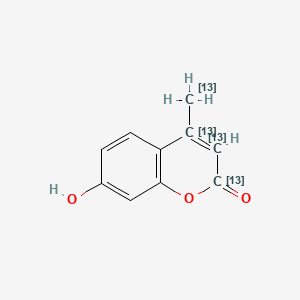

7-hydroxy-4-(113C)methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHNITRMYYLLCV-IPRLLLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Isotopic Fingerprint: A Technical Guide to 4-Methylumbelliferone-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 4-Methylumbelliferone-13C4, a stable isotope-labeled derivative of the fluorescent indicator and hyaluronan synthesis inhibitor, 4-Methylumbelliferone (B1674119) (Hymecromone). This document is intended to serve as a valuable resource for researchers utilizing this compound in experimental settings.

Core Chemical and Physical Properties

This compound is a synthetic compound where four carbon atoms in the 4-Methylumbelliferone structure have been replaced with the stable isotope, carbon-13. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of its unlabeled counterpart in complex biological matrices.

| Property | Value | Source(s) |

| CAS Number | 1569304-40-0 | [1][2][3][4] |

| Molecular Formula | 13C4C6H8O3 | [1][3] |

| Molecular Weight | 180.14 g/mol | [1][3][4] |

| Accurate Mass | 180.0608 | [1] |

| Appearance | Off-White to Yellow Solid | [4] |

| Purity | >95% (HPLC) | [1] |

| Storage Temperature | -20°C or 2-8°C Refrigerator | [1][4] |

| Synonyms | 7-Hydroxy-4-methylcoumarin-13C4, Hymecromone-13C4 | [4][5] |

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methodologies, particularly in pharmacokinetic and metabolic studies of 4-Methylumbelliferone.[6] Its identical chemical behavior to the unlabeled compound, coupled with its distinct mass, allows for precise quantification by mass spectrometry-based techniques.

4-Methylumbelliferone itself is a subject of significant research interest due to its ability to inhibit hyaluronan (HA) synthesis.[7] It is used in studies related to cancer, inflammation, and autoimmune diseases where HA plays a critical role.[6][8][9]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of this compound to its parent compound and a typical experimental workflow for its use.

Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary and not publicly available, the general synthesis of 4-methylumbelliferone and its derivatives is well-documented.[10][11][12] The introduction of the 13C4 label would typically involve starting materials already enriched with carbon-13.

General Protocol for Quantitative Analysis using this compound as an Internal Standard:

A detailed protocol for using this compound as an internal standard for the quantification of 4-MU and its metabolite 4-methylumbelliferyl glucuronide (4-MUG) in biological samples can be adapted from studies on 4-MU pharmacokinetics.[6][13]

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known concentrations of unlabeled 4-Methylumbelliferone into a blank biological matrix (e.g., plasma, cell lysate).

-

Sample Preparation: To the unknown biological samples, add a known and constant amount of the this compound internal standard solution.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A common method involves the addition of a cold organic solvent like acetonitrile, followed by centrifugation.

-

LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a suitable C18 column to separate 4-Methylumbelliferone and this compound from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C4-labeled internal standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 4-Methylumbelliferone in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its critical role as an internal standard enables accurate and reliable quantification, which is essential for advancing our understanding of the therapeutic potential of 4-Methylumbelliferone.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. chemwhat.com [chemwhat.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low oral dose of 4-methylumbelliferone reduces glial scar but is insufficient to induce functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Synthesis and Characterization of 4-Methylumbelliferone-¹³C₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylumbelliferone-¹³C₄, an isotopically labeled variant of the fluorescent coumarin (B35378) derivative 4-Methylumbelliferone (B1674119) (4-MU). 4-MU is a widely utilized compound in biomedical research, known for its role as an inhibitor of hyaluronan synthesis and its applications as a fluorescent probe.[1][2] The incorporation of four ¹³C atoms into the 4-Methylumbelliferone scaffold provides a valuable tool for a range of quantitative and mechanistic studies, including metabolic flux analysis, pharmacokinetic assessments, and as an internal standard in mass spectrometry-based assays.[3]

Synthesis of 4-Methylumbelliferone-¹³C₄

The synthesis of 4-Methylumbelliferone-¹³C₄ is achieved through the Pechmann condensation, a classic method for the synthesis of coumarins.[4][5] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. To introduce the ¹³C labels, isotopically labeled precursors are utilized. A plausible synthetic route involves the reaction of resorcinol (B1680541) with ¹³C-labeled ethyl acetoacetate (B1235776). For a 4-Methylumbelliferone-¹³C₄ product, both resorcinol and ethyl acetoacetate would need to be appropriately labeled.

Synthetic Workflow

Caption: Synthetic workflow for 4-Methylumbelliferone-¹³C₄ via Pechmann condensation.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established procedures for the synthesis of unlabeled 4-methylumbelliferone and assumes the use of appropriately ¹³C-labeled resorcinol and ethyl acetoacetate.[4][6]

Materials:

-

Resorcinol (¹³C-labeled)

-

Ethyl acetoacetate (¹³C-labeled, e.g., Ethyl acetoacetate-2,4-¹³C₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or an acidic ion-exchange resin (e.g., Dowex 50WX4)[4]

-

Ethanol

-

Deionized water

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of ¹³C-labeled resorcinol and ¹³C-labeled ethyl acetoacetate.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath. Alternatively, an acidic resin like Dowex can be used for a more environmentally friendly approach.[4]

-

Reaction: Stir the mixture at room temperature or with gentle heating (as optimized) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and unreacted starting materials.

-

Recrystallization: Purify the crude 4-Methylumbelliferone-¹³C₄ by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the final product.

Characterization of 4-Methylumbelliferone-¹³C₄

The synthesized 4-Methylumbelliferone-¹³C₄ should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A typical HPLC analysis of 4-methylumbelliferone would show a single major peak.[7][8][9][10]

| Parameter | Typical Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV (e.g., 320 nm) or Fluorescence (Ex: 365 nm, Em: 445 nm) |

| Expected Purity | >95%[11] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the labeled compound and can provide information about its fragmentation pattern. The molecular weight of 4-Methylumbelliferone-¹³C₄ is expected to be approximately 180.14 g/mol .[11]

| Ion | Expected m/z |

| [M+H]⁺ | ~181.06 |

| [M-H]⁻ | ~179.05 |

Note: The exact m/z will depend on the precise mass of the isotopes and the ionization method used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and the positions of the ¹³C labels. The ¹H NMR spectrum is expected to be similar to that of unlabeled 4-methylumbelliferone, while the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms.

¹H NMR Data (Reference: Unlabeled 4-Methylumbelliferone in acetone-d₆) [12]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.4 | s | -CH₃ |

| ~6.2 | s | H-3 |

| ~6.8 | d | H-6 |

| ~6.9 | d | H-8 |

| ~7.6 | d | H-5 |

| ~10.5 | br s | -OH |

¹³C NMR Data (Reference: Unlabeled 4-Methylumbelliferone) [12]

| Chemical Shift (ppm) | Assignment |

| ~18.5 | -CH₃ |

| ~102.9 | C-8 |

| ~110.5 | C-6 |

| ~112.9 | C-3 |

| ~113.8 | C-4a |

| ~126.9 | C-5 |

| ~155.3 | C-4 |

| ~155.9 | C-8a |

| ~160.7 | C-7 |

| ~161.4 | C-2 |

Note: In the ¹³C NMR spectrum of 4-Methylumbelliferone-¹³C₄, the signals corresponding to the labeled carbon positions will be significantly more intense.

Biological Activity and Signaling Pathway

4-Methylumbelliferone is a well-established inhibitor of hyaluronan (HA) synthesis.[1][13] It is believed to exert its effects by depleting the cellular pool of UDP-glucuronic acid, a key precursor for HA biosynthesis.[14] The inhibition of HA synthesis by 4-MU has been shown to impact various downstream signaling pathways involved in cell proliferation, migration, and inflammation.

4-Methylumbelliferone Signaling Pathway

Caption: Inhibition of hyaluronan synthesis and downstream signaling by 4-Methylumbelliferone.

This guide provides a foundational understanding of the synthesis and characterization of 4-Methylumbelliferone-¹³C₄. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of drug development, biochemistry, and molecular biology, enabling the effective utilization of this stable isotope-labeled compound in their studies.

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of 4-Methylumbelliferone: Exploring the Science Behind It | The Longevity Specialists [thelongevityspecialists.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 4-methylumbelliferone after separation from its conjugates by high-performance liquid chromatography. Application to lysosomal enzyme activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of 4-Methylumbelliferone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. 4-Methylumbelliferone-13C4 | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Mechanism of Action of 4-Methylumbelliferone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a well-documented inhibitor of hyaluronan (HA) synthesis. Its isotopically labeled form, 4-Methylumbelliferone-13C4 (4-MU-13C4), serves as a critical internal standard for precise quantification in pharmacokinetic and pharmacodynamic studies, though its fundamental biological mechanism is identical to that of the unlabeled compound. This document provides a comprehensive overview of the in vitro mechanism of action of 4-MU, detailing its dual inhibitory effect on HA synthesis, the resultant downstream cellular consequences, quantitative data from various studies, and key experimental protocols.

Core Mechanism of Action: Dual Inhibition of Hyaluronan Synthesis

4-Methylumbelliferone disrupts the production of hyaluronan, a major glycosaminoglycan of the extracellular matrix, through a multi-pronged approach. The primary mechanisms are the depletion of a key substrate and the downregulation of essential enzymes.[1][2][3][4][5]

-

Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs).[2][5] These enzymes catalyze the glucuronidation of 4-MU to form 4-methylumbelliferyl glucuronide (4-MUG).[4][6] This process consumes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), which is one of the two essential precursors required by hyaluronan synthase (HAS) enzymes to synthesize HA.[2][3][4][7] The resulting depletion of UDP-GlcUA effectively starves the HA synthesis pathway.[4]

-

Transcriptional Downregulation: Beyond substrate competition, 4-MU has been shown to reduce the mRNA expression levels of hyaluronan synthase enzymes, particularly HAS2 and HAS3.[1][2][4][8] By suppressing the transcription of these key enzymes, 4-MU further diminishes the cell's capacity to produce HA.[4]

These two mechanisms work in concert to potently inhibit the synthesis and accumulation of HA in the pericellular and extracellular matrix.

Caption: Dual inhibitory mechanism of 4-Methylumbelliferone on hyaluronan synthesis.

Downstream Cellular Effects In Vitro

The reduction of HA, a critical signaling molecule and structural component of the tumor microenvironment, triggers a cascade of anti-tumor effects in vitro.

-

Inhibition of Cell Proliferation and Viability: 4-MU treatment leads to a dose-dependent inhibition of cell proliferation across numerous cancer cell lines, including pancreatic, breast, ovarian, and melanoma.[2][4][8][9] This is often accompanied by cell cycle arrest.[3][10]

-

Induction of Apoptosis: By disrupting HA-mediated survival pathways, 4-MU induces programmed cell death.[3][7][9] This effect has been linked to the modulation of apoptosis-related proteins like BAX and PARP cleavage.[3][8]

-

Suppression of Cell Migration and Invasion: HA facilitates cell motility and invasion. 4-MU-mediated depletion of the pericellular HA coat significantly reduces the migratory and invasive capabilities of cancer cells.[2][4][9][11]

-

Anti-Angiogenic Effects: 4-MU inhibits several key steps in angiogenesis, including endothelial cell proliferation, adhesion, and tube formation, suggesting it can disrupt the formation of new blood vessels required for tumor growth.[12]

-

Overcoming Chemoresistance: The HA-rich extracellular matrix can act as a barrier to chemotherapeutic agents. By depleting this matrix, 4-MU can increase the intracellular concentration and efficacy of drugs like 5-fluorouracil (B62378) and carboplatin.[7][13][14]

-

Inhibition of Cancer Stem Cell (CSC) Properties: 4-MU has been shown to reduce the formation of spheroids and decrease the expression of CSC markers like ALDH1A1 and ABCG2 in ovarian cancer cells.[7]

The inhibition of HA synthesis disrupts signaling through HA receptors, primarily CD44. This interruption can block downstream pro-survival and pro-migration pathways such as MEK/ERK.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy [frontiersin.org]

- 11. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-methylumbelliferone inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. 4-Methylumbelliferone Decreases the Hyaluronan-rich Extracellular Matrix and Increases the Effectiveness of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Methylumbelliferone-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylumbelliferone-13C4, a stable isotope-labeled compound crucial for a variety of research applications. This document includes key data, experimental methodologies, and visual representations of its application and synthesis.

Core Physical and Chemical Properties

This compound, a labeled analog of 4-Methylumbelliferone (also known as hymecromone), serves as an invaluable internal standard in quantitative analytical methods, particularly in mass spectrometry-based studies. Its isotopic labeling provides a distinct mass signature, enabling precise quantification of its unlabeled counterpart in complex biological matrices.

| Property | Value | Reference |

| Chemical Name | 7-Hydroxy-4-(methyl-13C)-2H-chromen-2-one-2,3,4-13C3 | [1] |

| CAS Number | 1569304-40-0 | [2][3] |

| Molecular Formula | 13C4C6H8O3 | [2] |

| Molecular Weight | 180.14 g/mol | [2][3][4] |

| Accurate Mass | 180.0608 | [2] |

| Appearance | Off-White to Yellow Solid | [4] |

| Storage Temperature | -20°C | [2] |

| Purity | >95% (HPLC) | [2] |

| Unlabeled CAS Number | 90-33-5 | [2] |

Spectroscopic and Analytical Data

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Below are the key mass spectrometry parameters for its detection.

| Parameter | Value | Reference |

| Ionization Mode | Negative | [5][6] |

| MRM Transition | m/z 178.7 → 134.9 | [5][6] |

Unlabeled 4-Methylumbelliferone exhibits fluorescence, with a maximum absorbance at 360 nm and maximum emission at 449 nm in alkaline solutions (pH > 9).[4] While specific spectral data for the 13C4 labeled version is not detailed, similar fluorescent properties are expected.

Experimental Protocols

LC-MS/MS Analysis of 4-Methylumbelliferone and its Metabolites

This compound is utilized as an internal standard for the quantification of 4-Methylumbelliferone (4-MU) and its glucuronide metabolite (4-MUG) in biological samples such as mouse serum.[5][6]

Sample Preparation:

-

Prepare spiking solutions of 4-MU and 4-MUG in 50% methanol, with concentrations ranging from 1 ng/mL to 5000 ng/mL.[5][6]

-

For the analysis of 4-MUG, 7-hydroxycoumarin β-D-glucuronide can be used as an internal standard.[5][6]

Chromatographic Conditions:

-

Mobile Phase: 45% mobile phase B (the specific composition of mobile phases A and B are not detailed in the provided results)[5][6]

Mass Spectrometry Conditions:

-

Multiple-Reaction Monitoring (MRM) Transitions:

Synthesis of 4-Methylumbelliferone

The synthesis of the unlabeled 4-Methylumbelliferone typically proceeds via the Pechmann condensation, an acid-catalyzed reaction between a phenol (B47542) and a β-keto ester.[7][8][9] A common method involves the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.[8][9]

A greener synthetic approach utilizes a solid acid catalyst, such as Dowex 50WX4, which can be achieved by heating the reactants.[7][8]

Biological Context and Applications

The unlabeled compound, 4-Methylumbelliferone (4-MU), is a well-known inhibitor of hyaluronan (HA) synthesis.[5][6][10] It has been shown to inhibit HA production in various cell lines and tissues, both in vitro and in vivo.[5][6] Elevated levels of HA are associated with chronic inflammation, tumor microenvironments, fibrosis, and autoimmunity.[5][6] 4-MU is also used as a drug, known as Hymecromone, for the treatment of biliary spasm.[6]

The primary role of this compound is to serve as a reliable internal standard for the accurate quantification of 4-MU in pharmacokinetic and pharmacodynamic studies, which are crucial for the development of therapeutic strategies targeting HA synthesis.[5][6]

Visualizations

Caption: Workflow for LC-MS/MS quantification of 4-MU using 4-MU-13C4.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. biorxiv.org [biorxiv.org]

- 6. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solved Experiment XI: Green Synthesis of a Fluorescent | Chegg.com [chegg.com]

- 9. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylumbelliferone-13C4 CAS number and molecular weight

An In-depth Technical Guide to 4-Methylumbelliferone-13C4

This guide provides comprehensive technical information on this compound, including its chemical properties, and delves into the biological activities, mechanisms of action, and experimental applications of its unlabeled counterpart, 4-methylumbelliferone (B1674119) (4-MU), for which the isotopically labeled version serves as a crucial analytical standard. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Data: this compound

This compound is the stable isotope-labeled version of 4-Methylumbelliferone (4-MU), also known as hymecromone. It is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses, such as pharmacokinetic studies, to ensure accuracy and precision.[1]

| Property | Value | Citations |

| CAS Number | 1569304-40-0 | [2][3][4][5] |

| Molecular Formula | C₆¹³C₄H₈O₃ | [2][3][5] |

| Molecular Weight | 180.14 g/mol | [2][5][6] |

| Synonyms | 7-Hydroxy-4-methylcoumarin-13C4, Hymecromone-13C4 | [7] |

| Purity | >95% (HPLC) | [2] |

| Storage Temperature | 2-8°C or -20°C | [2] |

Biological Activity and Mechanism of Action of 4-Methylumbelliferone (4-MU)

4-Methylumbelliferone is a derivative of coumarin (B35378) recognized for its wide range of biological effects, most notably as an inhibitor of hyaluronic acid (HA) synthesis.[7][8][9] Its therapeutic potential is being explored in oncology, immunology, and inflammatory diseases.[9][10][11]

Inhibition of Hyaluronic Acid (HA) Synthesis

The primary mechanism of 4-MU involves the disruption of hyaluronic acid biosynthesis through a dual action:

-

Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs). This process conjugates 4-MU with glucuronic acid, thereby depleting the intracellular pool of UDP-glucuronic acid (UDP-GlcUA), an essential precursor for HA synthesis by Hyaluronan Synthases (HAS).[12][13]

-

Downregulation of HAS Expression: 4-MU has been shown to suppress the mRNA expression of hyaluronan synthases, particularly HAS2 and HAS3, which are often overexpressed in malignant cells.[13][14]

By inhibiting HA production, 4-MU effectively suppresses the formation of the HA-rich pericellular matrix that promotes cancer cell proliferation, migration, and invasion.[11][13][14]

Anti-Inflammatory and Immunomodulatory Effects

4-MU also exhibits significant anti-inflammatory properties. In mast cells, it has been shown to suppress FcεRI-mediated activation, a critical event in allergic and inflammatory responses.[15] This inhibition is achieved by reducing the phosphorylation of key signaling proteins, including spleen tyrosine kinase (SYK) and downstream effectors in the MAPK (JNK, p38, ERK) and NF-κB pathways.[15] This action prevents mast cell degranulation and the release of inflammatory mediators like histamine.[15]

Experimental Protocols & Methodologies

4-MU and its labeled variant, this compound, are used in a variety of experimental settings.

In Vitro Assays for Anticancer Effects

1. Cell Proliferation and Viability Assays:

-

Methodology: Human pancreatic cancer cells (e.g., MIA PaCa-2) are cultured in appropriate media.[13] Cells are seeded in 96-well plates and treated with varying concentrations of 4-MU (e.g., 0.1 to 1.0 mM) for 48-72 hours.[13][14] Cell viability is assessed using standard methods like MTT or WST-1 assays.

-

Purpose: To determine the dose-dependent effect of 4-MU on cancer cell growth.

2. Cell Migration and Invasion Assays:

-

Methodology (Wound-Healing): A confluent monolayer of cells is scratched to create a "wound." Cells are then treated with 4-MU. The rate of wound closure is monitored microscopically over 24-48 hours and compared to untreated controls.[13]

-

Methodology (Transwell/Matrigel): Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. Cells are treated with 4-MU, and the number of cells that invade through the matrix and migrate to the lower chamber is quantified after a set incubation period.[13]

-

Purpose: To evaluate the inhibitory effect of 4-MU on cancer cell motility and invasion.

3. Gene Expression Analysis:

-

Methodology: Cells are treated with 4-MU for 24-72 hours. Total RNA is extracted, and cDNA is synthesized. The mRNA expression levels of target genes, such as HAS1, HAS2, and HAS3, are quantified using real-time quantitative PCR (RT-qPCR).[14]

-

Purpose: To determine if 4-MU's mechanism involves the transcriptional regulation of hyaluronan synthases.

In Vivo Pharmacokinetic Studies

1. Animal Dosing and Sample Collection:

-

Methodology: Mice (e.g., C57BL/6 or BALB/c) are fed a diet containing a specified percentage of 4-MU (e.g., 5% w/w).[16][17] This oral administration route is often used for long-term studies.[16] Blood samples are collected at various time points to establish a pharmacokinetic profile.[17]

-

Purpose: To study the absorption, distribution, metabolism, and excretion (ADME) of 4-MU and its metabolites in a living organism.

2. Bioanalytical Method using LC-MS/MS:

-

Methodology: Serum or plasma samples are processed, typically by protein precipitation. This compound is added as an internal standard to the samples and calibration standards.[1] The concentrations of 4-MU and its primary metabolites, 4-methylumbelliferyl glucuronide (4-MUG) and 4-methylumbelliferyl sulfate (B86663) (4-MUS), are then quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][17]

-

Purpose: To accurately measure the concentration of the parent drug and its metabolites over time, for which the stable isotope-labeled standard is critical.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. alentris.org [alentris.org]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Methylumbelliferone | CAS:90-33-5 | hyaluronic acid (HA) synthesis inhibitor | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. The Chemistry of 4-Methylumbelliferone: Exploring the Science Behind It | The Longevity Specialists [thelongevityspecialists.com]

- 9. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant-Derived Molecule 4-Methylumbelliferone Suppresses FcεRI-Mediated Mast Cell Activation and Allergic Inflammation | MDPI [mdpi.com]

- 16. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

solubility and stability of 4-Methylumbelliferone-13C4 in DMSO

An In-Depth Technical Guide to the Solubility and Stability of 4-Methylumbelliferone-13C4 in DMSO

For researchers, scientists, and professionals in drug development, understanding the solubility and stability of isotopically labeled compounds like this compound is critical for the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for creating stock solutions. While specific data for the 13C4 isotopologue is limited, its physicochemical properties are considered to be nearly identical to its unlabeled counterpart, 4-Methylumbelliferone. Therefore, data for the unlabeled compound is used as a reliable reference.

Solubility of 4-Methylumbelliferone in DMSO

4-Methylumbelliferone exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. The reported solubility values vary across different sources, which may be attributed to differences in experimental conditions such as temperature, the purity of the compound, and the use of physical methods like ultrasonication to enhance dissolution.

Table 1: Reported Solubility of 4-Methylumbelliferone in DMSO

| Solubility (mg/mL) | Molar Concentration (mM) | Conditions/Notes |

| 100 mg/mL | 567.63 mM | Requires sonication to achieve dissolution.[1] |

| 35 mg/mL | 198.67 mM | It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2][3] |

| ≥8.8 mg/mL | ≥49.95 mM |

Note: The molecular weight of unlabeled 4-Methylumbelliferone (176.17 g/mol ) is used for molarity calculations. The molecular weight of this compound is slightly higher (180.14 g/mol )[4].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in DMSO.

Objective: To determine the maximum solubility of this compound in DMSO at a specified temperature (e.g., 25°C).

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Thermostatic shaker

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in several vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to 25°C for 24-48 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully take an aliquot from the supernatant of each vial and dilute it with DMSO to a concentration within the calibration range of the HPLC method.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The average value from multiple replicates should be reported.

Caption: Workflow for experimental solubility determination.

Stability of this compound in DMSO

The stability of stock solutions is crucial for ensuring the reliability of experimental outcomes. 4-Methylumbelliferone solutions in DMSO are generally stable under appropriate storage conditions. Key factors affecting stability include temperature, light exposure, and the frequency of freeze-thaw cycles.

Table 2: Storage Recommendations and Stability of 4-Methylumbelliferone in DMSO

| Storage Temperature | Duration | Recommendations and Notes |

| -80°C | 1 year | Recommended for long-term storage.[2] |

| -20°C | 1 month | Suitable for short- to medium-term storage.[2] |

| 4°C | "For years" | A 1.0 mM stock solution was reported to be stable for years when stored in a brown bottle to protect it from light.[5] |

Key Recommendations for Maintaining Stability:

-

Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

-

Protect from Light: As a fluorescent compound, 4-Methylumbelliferone should be protected from light to prevent photodegradation. Use of amber or opaque storage vials is advisable.[5]

-

Use Anhydrous DMSO: The presence of water can potentially lead to hydrolysis over time. Using fresh, anhydrous DMSO for preparing stock solutions is recommended.[2] While some compounds are known to undergo hydrolysis in DMSO, this has not been specifically reported for 4-Methylumbelliferone.[6]

Experimental Protocol for Stability Assessment

The following protocol outlines a method for assessing the stability of a this compound stock solution in DMSO.

Objective: To evaluate the stability of a this compound/DMSO stock solution over time under different storage conditions.

Materials:

-

Pre-prepared stock solution of this compound in DMSO (e.g., 10 mM)

-

Amber microcentrifuge tubes

-

Storage facilities at different temperatures (e.g., 4°C, -20°C, -80°C)

-

HPLC or LC-MS/MS system

Procedure:

-

Aliquoting: Aliquot the stock solution into multiple amber tubes for each storage condition to be tested.

-

Time Zero (T0) Analysis: Immediately analyze one aliquot to establish the initial concentration and purity. This will serve as the baseline.

-

Storage: Store the remaining aliquots at the designated temperatures.

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

-

Sample Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC or LC-MS/MS to determine the concentration of this compound. The appearance of new peaks may indicate degradation products.

-

Data Comparison: Compare the concentration at each time point to the T0 concentration. A significant decrease in concentration or the appearance of degradation products indicates instability under those storage conditions.

Caption: Workflow for assessing the stability of a stock solution.

Conclusion

This compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions. For optimal stability, these solutions should be stored at low temperatures (-20°C for short-term and -80°C for long-term), protected from light, and aliquoted to prevent repeated freeze-thaw cycles. Following these guidelines will ensure the integrity and reliability of the compound for use in research and development applications.

References

An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative widely utilized in biomedical research and clinical diagnostics due to its distinct fluorescent properties. It serves as a fluorogenic substrate for various enzymes and a probe for studying cellular processes. This technical guide provides a comprehensive overview of the fluorescent characteristics of 4-MU, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling pathways. While this guide also aims to cover the fluorescent properties of 4-MU's isotopes, an extensive search of the current scientific literature has revealed a significant lack of available data on this specific topic. Therefore, the information presented primarily pertains to the non-isotopically labeled form of 4-Methylumbelliferone.

Core Fluorescent Properties of 4-Methylumbelliferone

The fluorescence of 4-MU is highly dependent on the pH of its environment. The hydroxyl group at the 7-position can exist in a protonated (neutral) or deprotonated (anionic) form, each exhibiting distinct spectral properties. Generally, the anionic form, which is predominant at higher pH, is more fluorescent.[1]

Quantitative Fluorescent Data

The following tables summarize the key photophysical properties of 4-Methylumbelliferone in various conditions.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 360 nm | pH > 9 |

| 320 nm | Low pH (1.97-6.72) | |

| 365 nm | 0.15 M glycine (B1666218) buffer, pH 10.2 | |

| 372 nm | Ethanol | |

| 380 nm | Water | |

| Emission Maximum (λem) | 449 nm | pH > 9 |

| 445 - 455 nm | pH dependent (decreases with increasing pH) | |

| 445 nm | 0.15 M glycine buffer, pH 10.2 | |

| 445 nm | Ethanol | |

| 454 nm | Water | |

| 460 nm | General, upon enzymatic cleavage | |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate (B84403) buffer, pH 10 |

| Molar Extinction Coefficient (ε) | Data not consistently available in searched literature | |

| pKa | 7.79 | 7-hydroxyl group |

Table 1: Photophysical Properties of 4-Methylumbelliferone. [1][2][3]

Fluorescent Properties of 4-Methylumbelliferone Isotopes

A comprehensive search of the scientific literature did not yield specific data on the fluorescent properties of isotopically labeled 4-Methylumbelliferone (e.g., deuterated or ¹³C-labeled). Isotope effects on fluorescence, often referred to as the "heavy atom effect," can influence photophysical properties.[4][5][6] For instance, the introduction of heavier isotopes can sometimes lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. However, without experimental data for 4-MU isotopes, any such effects remain speculative. Further research is required to characterize the photophysical properties of these compounds.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of 4-Methylumbelliferone relative to a known standard.

Materials:

-

4-Methylumbelliferone

-

Quinine (B1679958) sulfate (B86663) (or other suitable fluorescence standard)

-

0.1 M H₂SO₄

-

Solvent for 4-MU (e.g., 0.1 M phosphate buffer, pH 10)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of dilutions of the standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

Prepare a stock solution of 4-Methylumbelliferone in the desired solvent.

-

Prepare a series of dilutions of the 4-MU solution with absorbances in the range of 0.02 to 0.1 at the same excitation wavelength used for the standard.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

Calculate the quantum yield (Φf) of 4-MU using the following equation:

Φf_sample = Φf_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)

where:

-

Φf is the fluorescence quantum yield

-

slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

Fluorometric Enzyme Assay using a 4-MU Derivative

This protocol provides a general workflow for measuring enzyme activity using a 4-methylumbelliferyl-based substrate.

Materials:

-

Enzyme solution

-

4-Methylumbelliferyl substrate (e.g., 4-MUG for β-galactosidase)

-

Assay buffer (optimized for the specific enzyme)

-

Stop solution (e.g., high pH buffer like 0.2 M sodium carbonate)

-

4-Methylumbelliferone (for standard curve)

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a standard curve:

-

Enzyme Reaction:

-

In a microplate well, add the assay buffer.

-

Add the enzyme solution.

-

To initiate the reaction, add the 4-methylumbelliferyl substrate.

-

Incubate at the optimal temperature for the enzyme for a defined period.

-

-

Stop the reaction by adding the stop solution. The high pH also enhances the fluorescence of the liberated 4-MU.[7][8]

-

Measure the fluorescence intensity using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate enzyme activity:

-

Subtract the fluorescence of a blank (no enzyme) from the sample readings.

-

Use the 4-MU standard curve to convert the fluorescence intensity to the amount of product formed.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein or per volume of sample.

-

Signaling Pathways and Experimental Workflows

4-Methylumbelliferone is a valuable tool for investigating various cellular signaling pathways, primarily through its inhibitory effect on hyaluronic acid (HA) synthesis.

Inhibition of Hyaluronic Acid Synthesis

4-MU inhibits HA synthesis by depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for hyaluronan synthases (HAS).[9][10][11] 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to the formation of 4-MU-glucuronide and reducing the availability of UDP-GlcUA for HA synthesis.[10]

Caption: Inhibition of Hyaluronic Acid Synthesis by 4-Methylumbelliferone.

PI3K/AKT and MAPK Signaling Pathways

Recent studies have shown that 4-MU can modulate key cellular signaling pathways, including the PI3K/AKT and MAPK pathways. Treatment with 4-MU has been observed to inhibit the phosphorylation of AKT and its downstream target S6, while increasing the phosphorylation of ERK1/2, P38, and JNK, which are components of the MAPK pathway. The exact mechanism of how 4-MU influences these pathways is still under investigation but is likely linked to its effects on the extracellular matrix and cellular metabolism.

Caption: Modulation of PI3K/AKT and MAPK Signaling by 4-Methylumbelliferone.

Experimental Workflow for Fluorometric Enzyme Assay

The following diagram illustrates a typical workflow for a fluorometric enzyme assay using a 4-MU-based substrate in a microplate format.

Caption: Experimental Workflow for a Fluorometric Enzyme Assay using a 4-MU Substrate.

Conclusion

4-Methylumbelliferone remains a cornerstone fluorescent probe in biological and biomedical research. Its well-characterized, pH-dependent fluorescence provides a sensitive and reliable method for a multitude of applications, most notably in enzyme kinetics and as an inhibitor of hyaluronic acid synthesis. This guide has provided a detailed overview of its fluorescent properties, standardized protocols for its use, and its interactions with key cellular signaling pathways. The significant gap in the literature regarding the fluorescent properties of 4-MU's isotopes highlights an area ripe for future investigation. Such studies would not only enhance our fundamental understanding of isotope effects on fluorescence but could also lead to the development of novel probes with fine-tuned photophysical characteristics for advanced applications.

References

- 1. Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. web.ist.utl.pt [web.ist.utl.pt]

- 5. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 4-Methylumbelliferone as a Hyaluronan Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix, is increasingly recognized for its pivotal role in various pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] Elevated HA levels are often correlated with poor prognosis in several cancers.[3] This has led to the exploration of HA synthesis inhibition as a promising therapeutic strategy. 4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a coumarin (B35378) derivative that effectively inhibits HA synthesis.[1][2] Already approved for human use in Europe and Asia for treating biliary spasm, 4-MU is being extensively investigated for repurposing as an anti-cancer, anti-inflammatory, and anti-fibrotic agent.[1][4][5] This document provides an in-depth technical overview of 4-MU, detailing its mechanism of action, its effects in preclinical models, and standardized protocols for its experimental use.

Mechanism of Action

4-Methylumbelliferone inhibits hyaluronan synthesis through a dual mechanism of action, affecting both the availability of HA precursors and the expression of key synthesizing enzymes.[1][3][6]

2.1 Substrate Depletion: The primary mechanism involves the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a critical substrate for HA synthesis.[3][7][8][9] 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid to form 4-methylumbelliferyl glucuronide (4-MUG).[1][7][8] This process competitively consumes UDP-GlcUA, thereby limiting its availability for hyaluronan synthases (HAS) to produce HA.[1][10]

2.2 Downregulation of Hyaluronan Synthase (HAS) Expression: In addition to substrate depletion, 4-MU has been shown to downregulate the mRNA expression of HAS enzymes, particularly HAS2 and HAS3.[1][3][7][10] HAS2 is often the major isoform responsible for HA production in pathological conditions.[2][3] By reducing the transcription of these enzymes, 4-MU further suppresses the cell's capacity to synthesize HA.[3][10] The exact mechanism for this transcriptional repression is not fully elucidated but contributes significantly to its overall inhibitory effect.[1][11]

Quantitative Data on In Vitro and In Vivo Effects

4-MU has demonstrated significant efficacy in reducing HA synthesis and inhibiting pro-tumorigenic behaviors across a wide range of cell lines and in animal models.

Table 1: In Vitro Efficacy of 4-Methylumbelliferone

| Cell Line / Type | Cancer Type | 4-MU Conc. | Effect | Magnitude of Effect | Citation(s) |

| Orbital Fibroblasts | Graves' Orbitopathy | 1.0 mM | HA Synthesis Inhibition | 87% reduction | [7] |

| Orbital Fibroblasts | Graves' Orbitopathy | 1.0 mM | HAS2 mRNA Reduction | 80% reduction | [7] |

| Orbital Fibroblasts | Graves' Orbitopathy | 1.0 mM | Proliferation Inhibition | 16% of control | [7] |

| Various Cancer Cells¹ | Melanoma, Breast, Ovarian, Squamous Carcinoma | 0.4 - 1.0 mM | HA Synthesis Inhibition | 22 - 80% reduction | [3] |

| Various Cancer Cells¹ | Melanoma, Breast, Ovarian, Squamous Carcinoma | 0.4 - 1.0 mM | UDP-GlcUA Depletion | 38 - 95% reduction | [3] |

| MCF-7 | Breast Cancer | 0.4 - 1.0 mM | HAS2 mRNA Reduction | 81% reduction | [3] |

| CF41.Mg | Canine Mammary | 0.2 - 1.0 mM | Proliferation Inhibition | Marked suppression | [10] |

| MIA PaCa-2 | Pancreatic Cancer | 0.5 mM | Proliferation Inhibition | 26.4% reduction | [9] |

| MIA PaCa-2 | Pancreatic Cancer | 0.5 mM | Migration Inhibition | 14.7% reduction | [9] |

| MIA PaCa-2 | Pancreatic Cancer | 0.5 mM | Invasion Inhibition | 22.7% reduction | [9] |

| U251 & LN229 | Glioblastoma | 1000 µM | Proliferation Inhibition | ~70% inhibition | [12] |

| Chemoresistant Cells | Ovarian Cancer | Not specified | Spheroid Formation | Significantly inhibited | [13] |

| ¹ A2058, MCF-7, MDA-MB-361, SKOV-3, UT-SCC118 |

Table 2: In Vivo Efficacy of 4-Methylumbelliferone

| Animal Model | Disease Model | 4-MU Administration | Key Outcome | Magnitude of Effect | Citation(s) |

| TRAMP Mice | Prostate Cancer | 450 mg/kg/day (gavage) | Prevention of Progression | 70-80% reduction in GU tract weight | [14] |

| Xenograft (DU145) | Prostate Cancer | 450 mg/kg/day (gavage) | Tumor Growth Inhibition | 85-90% inhibition | [14] |

| Xenograft (PC3-ML) | Prostate Cancer | 450 mg/kg/day (gavage) | Skeletal Metastasis | Complete prevention | [4] |

| SCID Mice | Pancreatic Cancer | 2 mg/g body weight/day (oral) | Survival Time | Significantly longer vs. control | [9] |

| SCID Mice | Pancreatic Cancer | 2 mg/g body weight/day (oral) | Tumor HA Content | Significantly lower vs. control | [9] |

| C57BL/6 Mice | Autoimmune Diabetes (DORmO) & EAE | 5% in chow | Disease Prevention | Effective prevention | [15][16] |

| Mice | Liver Fibrosis (CCl₄-induced) | Not specified | Collagen Deposition | Prevented by 4-MU | [17][18] |

| HepG2 Xenograft | Hepatocellular Carcinoma | Not specified | Tumor Growth Inhibition | 44% reduction in tumor volume | [19] |

Affected Signaling Pathways

The inhibition of HA synthesis by 4-MU disrupts the interaction between HA and its primary cell surface receptors, CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1] This disruption abrogates downstream signaling cascades that are critical for cell survival, proliferation, and motility. Key affected pathways include:

-

PI3K/Akt Pathway: HA-CD44 interaction often activates the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. 4-MU treatment has been shown to down-regulate Akt signaling.[4]

-

NF-κB Pathway: In some contexts, 4-MU can inhibit NF-κB signaling, a key regulator of inflammation and cell survival.[20]

-

MAPK Pathway: 4-MU has been observed to affect the phosphorylation of MAPK components like ERK, JNK, and p38 in various cell types, thereby modulating inflammatory and proliferative responses.[20]

-

β-catenin/GSK-3β: In prostate cancer models, 4-MU treatment was found to down-regulate β-catenin levels and activation while up-regulating GSK-3β function, leading to reduced cell proliferation.[4]

Experimental Protocols

The following protocols are generalized methodologies based on published literature for studying the effects of 4-MU. Researchers should optimize these protocols for their specific cell lines and experimental systems.

General Experimental Workflow

Protocol: Quantification of Hyaluronan in Cell Culture Supernatant

This protocol is based on the principles of a competitive ELISA-like assay.[21][22]

-

Reagents and Materials:

-

96-well microplate pre-coated with HA binding proteins.

-

Biotinylated HA binding protein (b-HABP).

-

Streptavidin-Peroxidase (HRP) conjugate.

-

TMB substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

HA standards of known concentrations.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Cell culture supernatants from control and 4-MU-treated cells.

-

-

Procedure:

-

Prepare serial dilutions of the HA standard to generate a standard curve.

-

Add 50 µL of standards and collected cell culture supernatants to the wells of the coated microplate.

-

Add 50 µL of b-HABP to each well.

-

Incubate for 1-2 hours at room temperature. During this time, the HA in the sample/standard will compete with the coated HA for binding to the b-HABP.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the HA concentration in the samples by comparing their absorbance to the standard curve. The signal is inversely proportional to the amount of HA in the sample.

-

Protocol: Cell Proliferation Assay (WST-8/XTT Assay)

This colorimetric assay measures metabolic activity, which is an indicator of cell viability and proliferation.[10][23]

-

Reagents and Materials:

-

Cells of interest.

-

Complete culture medium.

-

4-Methylumbelliferone (4-MU).

-

96-well cell culture plate.

-

WST-8 or XTT reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of 4-MU (e.g., 0, 0.2, 0.6, 1.0 mM). Include a vehicle-only control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-8 reagent (or 50 µL of activated XTT reagent) to each well.

-

Incubate for 1-4 hours at 37°C, or until a visible color change occurs.

-

Measure the absorbance at 450 nm (for WST-8) or 450-490 nm (for XTT) using a microplate reader.

-

Express results as a percentage of the vehicle-treated control.

-

Protocol: Real-Time RT-PCR for HAS2 Expression

This protocol allows for the quantification of changes in HAS2 mRNA levels following 4-MU treatment.[10]

-

Reagents and Materials:

-

Cells cultured with and without 4-MU.

-

RNA extraction kit (e.g., TRIzol or column-based kit).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for HAS2 and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

-

-

Procedure:

-

RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Quantify RNA and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

qPCR Run: Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a dissociation/melt curve analysis at the end if using SYBR Green.

-

Data Analysis: Calculate the relative expression of HAS2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the 4-MU-treated samples to the untreated control.[10]

-

Conclusion and Future Directions

4-Methylumbelliferone is a potent and well-characterized inhibitor of hyaluronan synthesis with significant therapeutic potential across oncology, inflammatory diseases, and fibrosis.[1][2][24] Its dual mechanism of action—depleting UDP-GlcUA and downregulating HAS expression—ensures robust inhibition of the HA pathway. The extensive body of preclinical data, summarized herein, provides a strong rationale for its continued investigation. As 4-MU (hymecromone) has a known safety profile in humans, its repurposing is an attractive strategy.[1][5][25] Future research should focus on conducting rigorous clinical trials to validate its efficacy in human diseases, optimizing dosing strategies, and further elucidating the downstream effects of HA inhibition in different pathological contexts.[25][26]

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. klinik-st-georg.de [klinik-st-georg.de]

- 5. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The hyaluronic acid inhibitor 4-methylumbelliferone is an NSMase2 activator-role of Ceramide in MU anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary Supplement 4-Methylumbelliferone: An Effective Chemopreventive and Therapeutic Agent for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-methylumbelliferone Prevents Liver Fibrosis by Affecting Hyaluronan Deposition, FSTL1 Expression and Cell Localization. | Sigma-Aldrich [merckmillipore.com]

- 18. 4-methylumbelliferone Prevents Liver Fibrosis by Affecting Hyaluronan Deposition, FSTL1 Expression and Cell Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HMMR inhibition by 4-methylumbelliferone is effective in preclinical hepatocellular carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 4-Methylumbelliferone enhances the effects of chemotherapy on both temozolomide-sensitive and resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 4-Methylumbelliferone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin (B35378), has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of 4-MU and its derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The primary mechanism of action for many of these effects is the inhibition of hyaluronic acid (HA) synthesis, a key component of the extracellular matrix implicated in various pathological processes.[1][2] This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Biological Activities and Mechanisms of Action

The biological effects of 4-methylumbelliferone and its derivatives are broad, targeting key pathways involved in disease progression. The primary mechanism involves the depletion of UDP-glucuronic acid (UDP-GlcUA), a crucial substrate for hyaluronan synthesis, thereby inhibiting the production of hyaluronic acid (HA).[3] Additionally, 4-MU has been shown to downregulate the expression of hyaluronan synthase (HAS) enzymes, further contributing to its inhibitory effect on HA production.[3] This inhibition of HA synthesis is central to many of the observed anticancer and anti-inflammatory activities.

Beyond its impact on HA synthesis, 4-MU derivatives have been shown to modulate critical intracellular signaling pathways, including the PI3K/AKT and MAPK pathways, and exhibit direct antioxidant effects through free radical scavenging. The following sections will delve into the specifics of these activities, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

4-Methylumbelliferone and its synthetic derivatives have demonstrated significant antitumor properties across a range of cancer phenotypes.[4] These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion.[1] The anticancer effects are often attributed to the inhibition of hyaluronic acid synthesis, which plays a crucial role in the tumor microenvironment, as well as the modulation of key signaling pathways that govern cell growth and survival.[4]

Quantitative Data: In Vitro Anticancer Activity of 4-Methylumbelliferone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-MU derivatives against different cancer cell lines, providing a comparative view of their cytotoxic potential.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | MGC-803 (Gastric Cancer) | 2.13 ± 0.75 | [5] |

| NCI-H460 (Lung Cancer) | 1.86 ± 0.73 | [5] | |

| Derivative 12e | A549 (Lung Cancer) | 49 (24h), 35 (48h) | [5] |

| 5-Fluorouracil (Reference) | A549 (Lung Cancer) | 36.34 | [5] |

| Cisplatin (Reference) | A549 (Lung Cancer) | 13.48 | [5] |

| Compound N4 | A375 (Melanoma) | Not specified as exact value | [4] |

| Compound N28 | HepG2 (Hepatocellular Carcinoma) | Not specified as exact value | [4] |

| Compound N30 | SKBR-3 (Breast Cancer) | Not specified as exact value | [4] |

| 4-Methylumbelliferone | HMEC (Endothelial Cells) | 650 ± 40 | [6] |

| RF-24 (Endothelial Cells) | 370 ± 30 | [6] |

Anti-inflammatory Activity

4-Methylumbelliferone and its derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.[7][8] A key mechanism is the suppression of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[2] Overproduction of NO is a hallmark of chronic inflammation and contributes to tissue damage.[9] By reducing NO levels, 4-MU derivatives can mitigate the inflammatory response. Furthermore, these compounds have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Quantitative Data: In Vitro Anti-inflammatory Activity of 4-Methylumbelliferone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide production by various compounds in LPS-stimulated RAW 264.7 macrophages.

| Compound | IC50 (µM) for NO Inhibition | Reference |

| Epimuqubilin A | 7.4 | [4] |

| Sigmosceptrellin A | 9.9 | [4] |

| 2',3',5,7-tetrahydroxyflavone | 19.7 | [10] |

| 3',4',5,7-tetrahydroxyflavone (Luteolin) | 17.1 | [10] |

| Crude Extract of Croton linearis | 21.59 µg/mL | [11] |

| n-hexane fraction of Croton linearis | 4.88 µg/mL | [11] |

| Ethyl acetate (B1210297) fraction of Croton linearis | 40.03 µg/mL | [11] |

Antioxidant Activity

Derivatives of 4-Methylumbelliferone have been recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[12] This activity is crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[12]

Quantitative Data: In Vitro Antioxidant Activity of 4-Methylumbelliferone Derivatives

The following table summarizes the antioxidant activity of various 4-MU derivatives.

| Derivative | Assay | Activity | Reference |

| 4-MU Derivative 3 | DPPH Scavenging | High | [12] |

| 4-MU Derivative 4 | DPPH Scavenging | High | [12] |

| 4-MU Derivative 7 | DPPH Scavenging | Higher than others | [12] |

| 4-MU Derivative 8 | DPPH Scavenging | Higher than others | [12] |

| 4-MU Derivative 3 | FRAP Assay | Higher antioxidant capacity | [12] |

| 4-MU Derivative 7 | FRAP Assay | Higher antioxidant capacity | [12] |

| 4-MU Derivative 8 | FRAP Assay | Higher antioxidant capacity | [12] |

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. 4-Methylumbelliferone has been shown to inhibit this pathway, contributing to its anticancer effects.

Caption: The PI3K/AKT signaling pathway and the inhibitory effect of 4-Methylumbelliferone (4-MU).

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: A typical workflow for assessing cell viability using the MTT assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the effect of compounds on cell proliferation.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

4-Methylumbelliferone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. Incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-MU derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for evaluating the free radical scavenging activity of 4-MU derivatives.

Materials:

-

4-Methylumbelliferone derivatives

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the 4-MU derivatives in methanol.

-

Reaction Mixture: In a 96-well plate or cuvette, mix 1.0 mL of the DPPH solution with 1.0 mL of the coumarin solution at different concentrations. A control sample is prepared with 1.0 mL of DPPH solution and 1.0 mL of methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory potential of 4-MU derivatives by measuring their ability to inhibit nitric oxide production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

4-Methylumbelliferone derivatives

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Pre-treat the cells with various concentrations of the 4-MU derivatives for 30 minutes.[2]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[2] Include a control group with cells treated with LPS only and a blank group with untreated cells.

-

Nitrite Measurement:

-

Collect 50-100 µL of the culture supernatant from each well.

-

Add an equal volume of Griess Reagent to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.[2]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production for each compound concentration compared to the LPS-only control. Determine the IC50 value.